molecular formula C19H19N3O B2708928 (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide CAS No. 488857-90-5

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Cat. No.: B2708928
CAS No.: 488857-90-5
M. Wt: 305.381
InChI Key: BEKSVVAZMXRCNQ-NTCAYCPXSA-N
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Description

The compound is an organic molecule with a cyano group (-CN), a pyridin-2-yl group (a nitrogen-containing ring), and a 4-tert-butylphenyl group (a phenyl ring with a tert-butyl substituent). These groups could confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyano group, the pyridin-2-yl group, and the 4-tert-butylphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing cyano group and the electron-rich pyridin-2-yl and 4-tert-butylphenyl groups. These groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the 4-tert-butylphenyl group could contribute to its hydrophobicity .

Scientific Research Applications

Chemical Synthesis and Polymer Applications

The compound (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide serves as a precursor or component in various chemical syntheses and polymer production processes. Its structural features, such as the presence of tert-butylphenyl and pyridinyl groups, make it a valuable candidate for creating specialized molecules and materials with desired properties.

  • Histone Deacetylase Inhibitors for Cancer Treatment : A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a potent histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation, inducing apoptosis, and has entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

  • Polyamide and Polyimide Synthesis : Compounds with tert-butylphenyl structures have been utilized in the synthesis of polyamides and polyimides, contributing to materials with high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such materials find applications in aerospace, electronics, and as coatings due to their excellent mechanical and thermal properties (Hsiao et al., 2000).

  • Advanced Material Properties : The incorporation of tert-butylphenyl and related groups into polymers has been shown to enhance solubility and thermal stability, important for creating materials that withstand harsh conditions while maintaining their integrity. These modifications can lead to the development of new materials with specific properties tailored for high-performance applications (Spiliopoulos et al., 1998).

  • Chemical Modifications and Ligand Design : The structural elements present in this compound can be leveraged in designing ligands for metal complexes, which play a crucial role in catalysis, organic synthesis, and materials science. These ligands can facilitate the development of novel catalytic processes with improved efficiency and selectivity (Crosby et al., 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific experimental data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could be of interest in various fields, depending on its physical, chemical, and potentially biological properties. Future research could involve more detailed investigation into its synthesis, properties, and potential applications .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)16-9-7-14(8-10-16)12-15(13-20)18(23)22-17-6-4-5-11-21-17/h4-12H,1-3H3,(H,21,22,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKSVVAZMXRCNQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330147
Record name (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488857-90-5
Record name (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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